molecular formula C11H14BrFO B13516865 1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene

1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene

Katalognummer: B13516865
Molekulargewicht: 261.13 g/mol
InChI-Schlüssel: PEEYVKSGQIIEDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene typically involves the reaction of 3-fluorobenzene with 2-bromo-1-propoxyethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Analyse Chemischer Reaktionen

1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The propoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases, solvents, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its unique reactivity.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity, allowing it to participate in various chemical reactions. The propoxyethyl group provides additional sites for chemical modification, enhancing its versatility in different applications .

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene can be compared with other similar compounds such as:

The presence of the fluorine atom in this compound makes it unique, providing distinct reactivity and selectivity compared to its methyl-substituted counterparts.

Eigenschaften

Molekularformel

C11H14BrFO

Molekulargewicht

261.13 g/mol

IUPAC-Name

1-(2-bromo-1-propoxyethyl)-3-fluorobenzene

InChI

InChI=1S/C11H14BrFO/c1-2-6-14-11(8-12)9-4-3-5-10(13)7-9/h3-5,7,11H,2,6,8H2,1H3

InChI-Schlüssel

PEEYVKSGQIIEDE-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(CBr)C1=CC(=CC=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.